benzyl (11Z)-10-hydroxy-11-hydroxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-4a-carboxylate
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Overview
Description
Benzyl (11Z)-10-hydroxy-11-hydroxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-4a-carboxylate is a complex organic compound with a unique structure This compound is characterized by its multiple hydroxyl and hydroxyimino groups, as well as its heptamethylated picene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (11Z)-10-hydroxy-11-hydroxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-4a-carboxylate typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Benzyl (11Z)-10-hydroxy-11-hydroxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-4a-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the hydroxyimino group can produce amines .
Scientific Research Applications
Benzyl (11Z)-10-hydroxy-11-hydroxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-4a-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of benzyl (11Z)-10-hydroxy-11-hydroxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-4a-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxyimino groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its cellular uptake .
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: Shares the benzyl group but lacks the complex picene core and multiple functional groups.
Benzyl benzoate: Contains a benzyl group and a benzoate moiety but differs in structure and reactivity.
Benzyl cyanide: Contains a benzyl group and a cyanide moiety, with different chemical properties and applications.
Uniqueness
Benzyl (11Z)-10-hydroxy-11-hydroxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-4a-carboxylate is unique due to its complex structure, multiple functional groups, and potential for diverse chemical reactions and applications. Its combination of hydroxyl, hydroxyimino, and benzyl groups, along with the picene core, distinguishes it from other similar compounds .
Properties
Molecular Formula |
C37H53NO4 |
---|---|
Molecular Weight |
575.8 g/mol |
IUPAC Name |
benzyl (11Z)-10-hydroxy-11-hydroxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C37H53NO4/c1-32(2)17-19-37(31(40)42-23-24-11-9-8-10-12-24)20-18-35(6)25(26(37)21-32)13-14-29-34(5)22-27(38-41)30(39)33(3,4)28(34)15-16-36(29,35)7/h8-13,26,28-30,39,41H,14-23H2,1-7H3/b38-27- |
InChI Key |
YMZNNSBJOHBZBG-SPKJYZRXSA-N |
Isomeric SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(C/C(=N/O)/C(C5(C)C)O)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(=NO)C(C5(C)C)O)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C |
Origin of Product |
United States |
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